molecular formula C21H40O4 B8074858 3-(Stearoyloxy)propanoic acid CAS No. 803617-71-2

3-(Stearoyloxy)propanoic acid

Cat. No. B8074858
CAS RN: 803617-71-2
M. Wt: 356.5 g/mol
InChI Key: UMBHGGZUUFXXIL-UHFFFAOYSA-N
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Description

3-(Stearoyloxy)propanoic acid is a useful research compound. Its molecular formula is C21H40O4 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Stearoyloxy)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Stearoyloxy)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phloretic Acid as an Alternative in Polybenzoxazine Synthesis : Phloretic acid, structurally related to 3-(Stearoyloxy)propanoic acid, is explored as a renewable building block in polybenzoxazine synthesis, offering an eco-friendly alternative to phenol for introducing phenolic functionalities to molecules (Trejo-Machin et al., 2017).

  • Synthesis of Biologically Active Compounds : 3-(Aminothiocarbonylthio)propanoic acids, another compound structurally similar to 3-(Stearoyloxy)propanoic acid, are important intermediates in synthesizing biologically active thioxo-l,3thiazan-4-ones (Orlinskii, 1996).

  • Water-Soluble Thermo-Sensitive Resin Synthesis : The synthesis of 3-(dimethylamino)propanoic acid, related to 3-(Stearoyloxy)propanoic acid, demonstrates applications in creating water-soluble thermo-sensitive resins with potential use in chemical-free thermal laser imaging (An et al., 2015).

  • Safety Evaluation in Food Contact Materials : 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, a derivative of 3-(Stearoyloxy)propanoic acid, has been evaluated for safety in food contact materials, highlighting its relevance in food safety and packaging (Flavourings, 2011).

  • Nuclear Magnetic Resonance Studies in Organic Compounds : The interaction of 3-(trihydroxygermyl)propanoic acid with saccharides, as studied using nuclear magnetic resonance, underscores the compound's relevance in understanding complex molecular interactions (Shimada et al., 2015).

  • Catalytic Applications in Esterification : The use of KIT-6 mesoporous sulfonic acid catalysts, including propylsulfonic acid derivatives of propanoic acid, in fatty acid esterification, suggests significant implications in chemical synthesis and industrial applications (Pirez et al., 2012).

  • Synthesis of Active Pharmaceutical Ingredients : The synthesis and quality control of active pharmaceutical ingredients, such as 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid, indicates the compound's importance in pharmaceutical development (Zubkov et al., 2016).

properties

IUPAC Name

3-octadecanoyloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-18-20(22)23/h2-19H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBHGGZUUFXXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60962554
Record name 3-(Stearoyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Stearoyloxy)propanoic acid

CAS RN

4253-64-9, 803617-71-2
Record name 1-Carboxyethyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Stearoyloxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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